molecular formula C17H17NO B8389276 5-Methoxy-1-phenethylindole

5-Methoxy-1-phenethylindole

Cat. No. B8389276
M. Wt: 251.32 g/mol
InChI Key: YEPGNAICTRAQTI-UHFFFAOYSA-N
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Patent
US08686024B2

Procedure details

To a solution of 5-methoxyindoline (175 mg, 1.17 mmol) in 3.6 mL of dry N,N-dimethylformamide was added sodium hydride (55%, 70 mg, 1.6 mmol) at 0° C. After the reaction mixture was stirred at the same temperature for 30 min, (2-bromoethyl)benzene (0.22 mL, 1.6 mmol) was added with additional stirring at room temperature overnight. After the reaction mixture was quenched with water at 0° C., the solution was extracted with diethyl ether (20 mL) twice. The combined extracts were washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 85/15) to obtain 5-methoxy-1-phenethylindole (95 mg, 32%).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2.[H-].[Na+].Br[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
175 mg
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with additional stirring at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the reaction mixture was quenched with water at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethyl ether (20 mL) twice
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 85/15)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C=CN(C2=CC1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.